Ranitidine hydrochloride

Overview

Description

Ranitidine Hydrochloride is a histamine H2-receptor antagonist that is commonly used to reduce stomach acid production. It was widely prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. This compound works by blocking histamine, which decreases the amount of acid released by the stomach cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

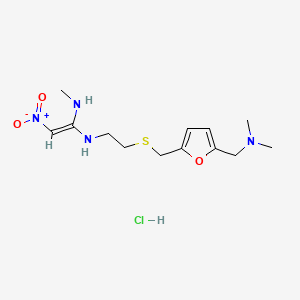

Ranitidine Hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of N-methyl-2-nitroethene-1,1-diamine with 2-[(5-[(dimethylamino)methyl]furan-2-yl)methylthio]ethylamine. This reaction typically occurs under controlled conditions to ensure the proper formation of the desired compound .

Industrial Production Methods

In industrial settings, this compound is often produced using a combination of chemical synthesis and purification techniques. The process may involve multiple steps, including the preparation of intermediates, reaction optimization, and final purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ranitidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can modify the nitro group present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ranitidine Hydrochloride has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound for studying histamine H2-receptor antagonists.

Biology: Research on its effects on gastric acid secretion and its role in treating related disorders.

Medicine: Widely used in clinical settings to treat conditions like peptic ulcers and gastroesophageal reflux disease.

Industry: Utilized in the formulation of various pharmaceutical products

Mechanism of Action

Ranitidine Hydrochloride exerts its effects by competitively inhibiting histamine at H2-receptors on the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The compound does not affect pepsin secretion or serum gastrin levels .

Comparison with Similar Compounds

Similar Compounds

Cimetidine: Another H2-receptor antagonist used to reduce stomach acid production.

Famotidine: Similar to Ranitidine Hydrochloride, it is used to treat gastric acid-related disorders.

Nizatidine: Another H2-receptor antagonist with similar applications

Uniqueness

This compound is unique in its specific molecular structure, which allows for effective inhibition of histamine H2-receptors. Its pharmacokinetic properties, such as bioavailability and half-life, also contribute to its distinctiveness compared to other similar compounds .

Properties

CAS No. |

71130-06-8 |

|---|---|

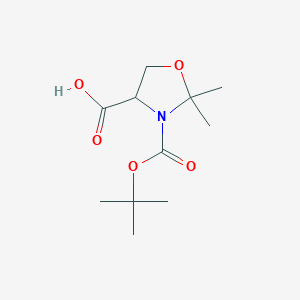

Molecular Formula |

C13H23ClN4O3S |

Molecular Weight |

350.87 g/mol |

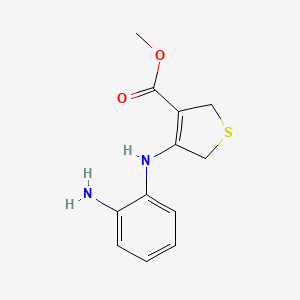

IUPAC Name |

(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9-; |

InChI Key |

GGWBHVILAJZWKJ-CHHCPSLASA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.Cl |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Key on ui other cas no. |

71130-06-8 66357-59-3 |

Pictograms |

Irritant; Health Hazard |

solubility |

52.4 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

AH 19065 AH-19065 AH19065 Biotidin Hydrochloride, Ranitidine N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Ranisen Ranitidin Ranitidine Ranitidine Hydrochloride Sostril Zantac Zantic |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)